Cas no 2034317-80-9 ((4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone)

(4-(Furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone is a bifunctional heterocyclic compound featuring both a furan-2-carbonyl-substituted piperazine and a tetrahydropyran-substituted pyridine moiety. This structure imparts unique physicochemical properties, including balanced lipophilicity and solubility, making it suitable for pharmaceutical and agrochemical applications. The furan and pyridine rings enhance π-stacking interactions, while the tetrahydropyran group contributes to metabolic stability. Its modular design allows for further derivatization, facilitating structure-activity relationship studies. The compound’s well-defined stereochemistry and synthetic accessibility underscore its utility as a versatile intermediate in drug discovery, particularly for targeting kinase or GPCR-related pathways. High purity and consistent batch-to-batch reproducibility ensure reliable performance in research settings.
(4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone structure
2034317-80-9 structure
商品名:(4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone
CAS番号:2034317-80-9
MF:C20H23N3O5
メガワット:385.413725137711
CID:5982211
PubChem ID:121017373

(4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone 化学的及び物理的性質

名前と識別子

    • [4-(furan-2-carbonyl)piperazin-1-yl]-[2-(oxan-4-yloxy)pyridin-4-yl]methanone
    • F6475-3575
    • 2034317-80-9
    • (4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone
    • 1-(furan-2-carbonyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine
    • AKOS026689759
    • インチ: 1S/C20H23N3O5/c24-19(15-3-6-21-18(14-15)28-16-4-12-26-13-5-16)22-7-9-23(10-8-22)20(25)17-2-1-11-27-17/h1-3,6,11,14,16H,4-5,7-10,12-13H2
    • InChIKey: BFNXMQNPQGTYJI-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(CC1)OC1C=C(C=CN=1)C(N1CCN(C(C2=CC=CO2)=O)CC1)=O

計算された属性

  • せいみつぶんしりょう: 385.16377084g/mol
  • どういたいしつりょう: 385.16377084g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 546
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 85.1Ų

(4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6475-3575-75mg
1-(furan-2-carbonyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine
2034317-80-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F6475-3575-3mg
1-(furan-2-carbonyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine
2034317-80-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F6475-3575-5μmol
1-(furan-2-carbonyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine
2034317-80-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F6475-3575-15mg
1-(furan-2-carbonyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine
2034317-80-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F6475-3575-2μmol
1-(furan-2-carbonyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine
2034317-80-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F6475-3575-30mg
1-(furan-2-carbonyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine
2034317-80-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F6475-3575-50mg
1-(furan-2-carbonyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine
2034317-80-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F6475-3575-20μmol
1-(furan-2-carbonyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine
2034317-80-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F6475-3575-5mg
1-(furan-2-carbonyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine
2034317-80-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F6475-3575-10μmol
1-(furan-2-carbonyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine
2034317-80-9 90%+
10μl
$69.0 2023-05-17

(4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone 関連文献

(4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanoneに関する追加情報

Comprehensive Analysis of CAS No. 2034317-80-9: (4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone and Its Applications

The compound CAS No. 2034317-80-9, also known as (4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone, has garnered significant attention in the pharmaceutical and chemical research communities. This molecule, with its unique structural features, presents a promising candidate for various applications, particularly in drug discovery and development. The furan-2-carbonyl and tetrahydro-2H-pyran-4-yl moieties contribute to its distinct chemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.

One of the key reasons for the growing interest in CAS No. 2034317-80-9 is its potential role in targeting specific biological pathways. Recent studies have highlighted the importance of piperazine-based compounds in modulating neurotransmitter systems, which could have implications for neurological disorders. The incorporation of a pyridin-4-yl group further enhances its binding affinity to certain receptors, a feature that is highly sought after in the design of next-generation pharmaceuticals. This aligns with current trends in precision medicine, where researchers are increasingly focusing on structure-activity relationships to develop more effective and targeted therapies.

From a synthetic chemistry perspective, the preparation of (4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone involves multi-step processes that emphasize the importance of regioselective and stereoselective reactions. The tetrahydro-2H-pyran-4-yl ether linkage, for instance, requires careful optimization to ensure high yield and purity. Such synthetic challenges are often discussed in forums and research papers, reflecting the compound's relevance in modern organic chemistry. Additionally, the use of furan-2-carbonyl derivatives as building blocks underscores the versatility of heterocyclic compounds in drug design.

In the context of drug delivery systems, CAS No. 2034317-80-9 has shown potential due to its balanced lipophilicity and solubility profile. These properties are critical for achieving optimal bioavailability, a topic frequently searched by pharmaceutical scientists. The pyridin-4-yl moiety, in particular, has been associated with improved membrane permeability, which is a key consideration in the development of oral medications. This aligns with the industry's shift toward bioavailability enhancement strategies, as evidenced by the increasing number of patents and publications in this area.

Another area where (4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone is gaining traction is in the field of computational chemistry. Molecular docking studies have suggested that this compound could interact with specific protein targets, making it a valuable tool for virtual screening campaigns. The integration of AI-driven drug discovery platforms has further amplified interest in such molecules, as they offer a cost-effective way to identify promising candidates before experimental validation. This resonates with the broader trend of leveraging machine learning to accelerate drug development timelines.

Environmental and regulatory considerations also play a role in the discourse surrounding CAS No. 2034317-80-9. While the compound is not classified as hazardous, its synthesis and handling require adherence to green chemistry principles to minimize waste and energy consumption. This aspect is particularly relevant given the increasing emphasis on sustainable manufacturing practices within the chemical industry. Researchers and manufacturers alike are exploring ways to optimize the production of such compounds while reducing their environmental footprint.

In summary, CAS No. 2034317-80-9 and its derivative (4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone represent a fascinating intersection of chemistry, pharmacology, and technology. Their unique structural attributes, combined with their potential applications in drug discovery and beyond, make them a subject of ongoing research and innovation. As the scientific community continues to explore their capabilities, these compounds are likely to remain at the forefront of discussions in both academic and industrial settings.

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